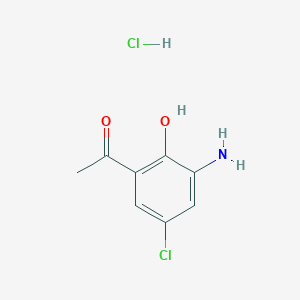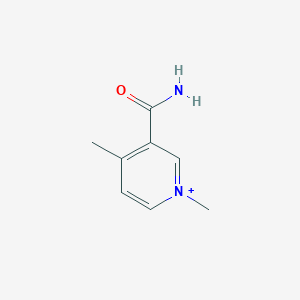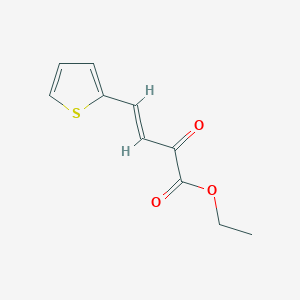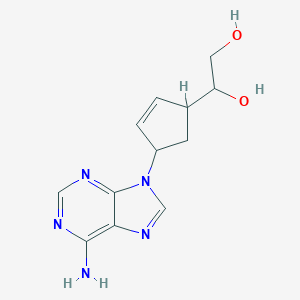
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride, also known as ACHE, is a chemical compound that has gained significant attention in the field of scientific research. ACHE is a versatile compound that has various applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride exerts its biological activity by inhibiting the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction, cognition, and memory. By inhibiting the activity of acetylcholinesterase, 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride increases the levels of acetylcholine, leading to enhanced physiological processes.
Biochemical and Physiological Effects:
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, leading to enhanced cognitive function, memory, and muscle contraction. 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has also been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has been shown to exhibit anti-inflammatory and antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has various advantages and limitations for lab experiments. One of the advantages of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride is its potent biological activity, which makes it an ideal candidate for studying various biological processes. Additionally, 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride is easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are various future directions for the study of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride. One of the future directions is the development of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the study of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride's mechanism of action may lead to the development of new drugs that target acetylcholinesterase. Furthermore, the study of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride's anti-inflammatory and antioxidant activity may lead to the development of new drugs for the treatment of inflammatory diseases.
Méthodes De Synthèse
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride can be synthesized using a simple and efficient method. The synthesis of 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride involves the reaction between 3-amino-5-chloro-2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction yields 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride as a hydrochloride salt. The purity of the synthesized 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has various applications in scientific research. It has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
153404-65-0 |
|---|---|
Nom du produit |
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride |
Formule moléculaire |
C8H9Cl2NO2 |
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
1-(3-amino-5-chloro-2-hydroxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-4(11)6-2-5(9)3-7(10)8(6)12;/h2-3,12H,10H2,1H3;1H |
Clé InChI |
DHWHTZXBLVYXEW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)N)O.Cl |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)Cl)N)O.Cl |
Synonymes |
3-AMINO-5-CHLORO-2-HYDROXYACETOPHENONE HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)




![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)




![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)

![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)
